molecular formula C21H21N3 B2657656 2-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile CAS No. 2380064-01-5

2-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile

Cat. No.: B2657656
CAS No.: 2380064-01-5
M. Wt: 315.42
InChI Key: PLFFWUQQYYBHLT-UHFFFAOYSA-N
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Description

2-{6-phenyl-2-azaspiro[33]heptan-2-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile is a complex organic compound featuring a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the spirocyclic core and subsequent functionalization to introduce the phenyl and pyridine moieties. Common reagents used in these reactions include p-toluenesulfonamide, magnesium turnings, and oxalic acid .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction could produce amines or hydrocarbons .

Scientific Research Applications

2-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and target .

Properties

IUPAC Name

2-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3/c22-12-17-9-16-7-4-8-19(16)23-20(17)24-13-21(14-24)10-18(11-21)15-5-2-1-3-6-15/h1-3,5-6,9,18H,4,7-8,10-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLFFWUQQYYBHLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=C(N=C2C1)N3CC4(C3)CC(C4)C5=CC=CC=C5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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